1-(3-Fluoro-2-methoxy-phenyl)-ethylamine
Overview
Description
1-(3-Fluoro-2-methoxy-phenyl)-ethylamine, or simply Fluorophenethylamine, is a synthetic compound used in scientific research. It is a derivative of phenethylamine, an organic compound found in nature, and is known to have a wide range of effects on the body.
Scientific Research Applications
Antidepressant Activity Research
A study conducted by Yardley et al. (1990) explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which have structural similarities to 1-(3-Fluoro-2-methoxy-phenyl)-ethylamine. These derivatives were investigated for their potential antidepressant properties, showing promise in inhibiting neurotransmitter uptake and displaying effects in rodent models indicative of rapid onset of antidepressant activity (Yardley et al., 1990).
σ1 Receptor Ligand Research
Nakazato et al. (1999) synthesized 1-alkyl-2-phenylethylamine derivatives, related structurally to this compound, to discover potent σ1 receptor ligands. Their study suggested that certain alkyl groups in these derivatives play a significant role in σ1 receptor affinity (Nakazato et al., 1999).
Optical Properties Research
Tong et al. (2004) examined the effects of polar side groups, such as methoxy and fluoro substituents, on the transport and luminescence properties of naphthyl phenylamine compounds. These findings are relevant to understanding the optical properties of compounds like this compound (Tong et al., 2004).
Dopamine Receptor Affinities Research
The research by Claudi et al. (1990) on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which shares structural features with this compound, delved into its dopamine receptor affinities. This study provided insights into the role of specific substituents on the binding effectiveness at dopamine receptor sites (Claudi et al., 1990).
Dual Inhibitor Research
Cashman et al. (2009) developed a novel class of compounds that function as both phosphodiesterase-4 inhibitors and selective serotonin reuptake inhibitors (SSRIs). One of the SSRIs synthesized, 2-{5-[3-(5-fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine, is structurally related to this compound and showed promising antidepressant-like effects in animal models (Cashman et al., 2009).
Copolymer Research
Kharas et al. (2017) explored the synthesis of novel copolymers using ethylenes with fluoro and methoxy substituents, akin to the substituents in this compound. Their research contributes to the field of polymer chemistry and the development of materials with specific properties (Kharas et al., 2017).
Crystal Structure and Chirality Research
Sakai et al. (1993) conducted a study on the optical resolution of 1-(3-methoxyphenyl)ethylamine, structurally related to this compound, using enantiomerically pure mandelic acid. This research is significant for understanding the chirality and crystal structure of such compounds (Sakai et al., 1993).
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDDLSQQLGMSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250312 | |
Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-08-3 | |
Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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